Antibacterial Activity as Nadifloxacin Intermediate
The 5,6-difluoro substitution pattern on the 1,2,3,4-tetrahydroquinoline scaffold is a critical structural determinant for antibacterial activity within the quinolone class, as demonstrated by its role as the key intermediate in the synthesis of (S)-(-)-nadifloxacin [1]. In the context of nadifloxacin, the 5,6-difluoro arrangement on the tetrahydroquinoline ring is essential for potent antibacterial activity; alternative substitution patterns, such as non-fluorinated or mono-fluorinated analogs, are not suitable for this established drug synthesis pathway [2].
| Evidence Dimension | Antibacterial activity (MIC) for the final drug product (Nadifloxacin) derived from this intermediate |
|---|---|
| Target Compound Data | MIC range: 0.025-0.78 µg/mL against Propionibacterium acnes |
| Comparator Or Baseline | Non-fluorinated THQ-derived quinolones: MIC typically >3.13 µg/mL (data inferred from quinolone SAR studies) |
| Quantified Difference | >4-fold to >125-fold improvement in MIC |
| Conditions | In vitro antibacterial assay against Propionibacterium acnes and other Gram-positive bacteria |
Why This Matters
Procurement of 5,6-difluoro-1,2,3,4-tetrahydroquinoline is essential for research groups aiming to synthesize (S)-(-)-nadifloxacin or explore structure-activity relationships in this clinically validated antibacterial series.
- [1] Morimoto, Y., et al. (2000). An efficient synthesis of a key intermediate towards (S)-(-)-nadifloxacin. Tetrahedron Letters, 41(15), 2675-2678. View Source
- [2] Kawabata, S., et al. (1989). Synthesis and antibacterial activity of 5-amino-1-cyclopropyl-6-fluoro-7-(substituted piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Chemical and Pharmaceutical Bulletin, 37(1), 139-143. View Source
